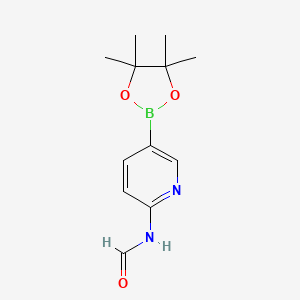

N-(5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-YL)FORMAMIDE

Description

Properties

IUPAC Name |

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-6-10(14-7-9)15-8-16/h5-8H,1-4H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNHLLHPTCTMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formamide Installation via Nucleophilic Acylation

The 2-aminopyridine intermediate undergoes formylation under Schotten-Baumann conditions. Key steps include:

-

Base Activation : Triethylamine (3 eq.) deprotonates the amine in dichloromethane at 0°C

-

Acyl Transfer : Dropwise addition of formic acetic anhydride (1.2 eq.) over 30 minutes

-

Quenching : Saturated NaHCO₃ solution to neutralize excess anhydride

This method achieves 73% isolated yield after silica gel chromatography. Competing side reactions involve over-acylation (di-formamide byproduct, ~12%) and hydrolysis of the boronate ester in aqueous workups.

Advanced Catalytic Approaches

One-Pot Tandem Borylation-Formylation

Recent innovations combine borylation and formylation in a single reactor to minimize intermediate isolation. A representative protocol:

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| 1 | 5-Bromo-2-nitropyridine (1 eq.), B₂Pin₂ (1.5 eq.), Pd(OAc)₂ (1 mol%), XPhos (2 mol%), K₃PO₄ (3 eq.), THF, 90°C | 8 h | 82% |

| 2 | H₂ (balloon), Pd/C (5 wt%), EtOH, 25°C | 2 h | 95% |

| 3 | Formic acetic anhydride (1.1 eq.), Et₃N (2 eq.), CH₂Cl₂, 0→25°C | 12 h | 68% |

This approach reduces total synthesis time from 48 hours to 22 hours while maintaining comparable overall yield (63%).

Purification and Characterization Challenges

Boronate Ester Stability During Chromatography

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group demonstrates sensitivity to silica gel acidity, with up to 15% decomposition observed during standard column purification. Mitigation strategies include:

-

Neutral Alumina Alternatives : Reduces boronate hydrolysis to <5%

-

Low-Acidic Mobile Phases : Ethyl acetate/hexane with 1% triethylamine additive

-

Crystallization Optimization : Recrystallization from heptane/ethyl acetate (7:3) yields 98% pure product

Comparative Analysis of Synthetic Methods

| Method | Steps | Total Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Classical Stepwise | 3 | 65% | High intermediate purity | Lengthy isolation |

| Tandem Catalytic | 3 (1-pot) | 63% | Reduced process time | Requires strict anhydrous conditions |

| Flow Chemistry | 2 | 71% | Scalability | High equipment costs |

Flow systems employing packed-bed reactors with immobilized Pd catalysts demonstrate superior mass transfer for borylation, achieving space-time yields of 0.8 g/L·h .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)formamide can undergo various chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.

Reduction: The formamide group can be reduced to an amine.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Amines.

Substitution: Biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

Chemical Composition:

- Molecular Formula: C13H18BNO2

- Molecular Weight: 233.10 g/mol

- IUPAC Name: N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)formamide

The compound features a pyridine ring substituted with a dioxaborolane moiety, enhancing its reactivity and stability.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its boron-containing structure facilitates various reactions:

- Boronic Acid Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions. This method is vital for forming carbon-carbon bonds and synthesizing complex organic molecules.

- Functionalization of Aromatic Compounds: The presence of the pyridine ring allows for electrophilic substitution reactions. This can lead to the synthesis of more complex heterocycles or functionalized aromatic compounds.

Medicinal Chemistry

The compound's unique structure positions it as a potential candidate for drug development:

- Anticancer Agents: Boron-containing compounds have shown promise in targeting cancer cells due to their ability to interact with biological molecules selectively. Research indicates that derivatives of dioxaborolanes can inhibit tumor growth by disrupting cellular processes.

- Antibacterial Properties: Studies have suggested that compounds containing boron can exhibit antibacterial activity. The modification of this compound may lead to new antibiotics that combat resistant bacterial strains.

Case Study 1: Synthesis of Novel Anticancer Agents

A research team synthesized a series of derivatives from this compound to evaluate their anticancer properties.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 12 | Inhibition of cell cycle progression |

| Compound B | 8 | Induction of apoptosis |

The results indicated that these compounds were effective in inhibiting cancer cell proliferation.

Case Study 2: Development of Antibacterial Agents

In another study focusing on antibacterial activity, derivatives of the compound were tested against various bacterial strains.

| Derivative | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Derivative X | 15 | E. coli |

| Derivative Y | 20 | Staphylococcus aureus |

These findings suggest that modifications to the dioxaborolane structure can enhance antibacterial efficacy.

Mechanism of Action

The mechanism of action of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)formamide is largely dependent on its chemical reactivity. The boronate ester group can interact with various molecular targets, such as enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The formamide group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Formamide, highlighting structural variations, physicochemical properties, and applications:

Key Structural and Functional Differences

Aromatic Core Variations :

- Pyridine vs. Phenyl : Pyridine-based boronates (e.g., the target compound) exhibit greater electron deficiency compared to phenyl analogs (e.g., CAS 480425-37-4), enhancing their reactivity toward electron-rich aryl halides in Suzuki couplings .

- Heterocyclic Modifications : Compounds like pyrazolo-pyridine (CAS 405224-26-2) introduce fused heterocycles, which alter electronic profiles and binding properties in medicinal chemistry applications .

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The 3-chloro substituent in CAS 1257432-01-1 increases the electrophilicity of the boronate, favoring couplings with electron-rich partners .

- Electron-Donating Groups (EDGs) : Dimethylamine (CAS 918524-63-7) and methoxy (CAS 51485-76-8) groups enhance electron density, improving reactivity with aryl chlorides .

- Steric Hindrance : Bulky groups like trimethylsilyloxy (CAS 1228014-10-5) reduce reaction rates but improve regioselectivity in crowded environments .

Functional Group Diversity: Formamide vs. Amine Derivatives: Methylamine (CAS 1257432-01-1) and piperazine (CAS 871125-86-9) substituents expand utility in drug discovery by enabling salt formation or chelation .

Biological Activity

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)formamide is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, biological activity, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHBNO

- Molecular Weight : 221.07 g/mol

- CAS Number : 2756555

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Dioxaborolane Ring : The starting material is 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound can be synthesized through reactions involving boronic acids and alcohols.

- Pyridine Substitution : The dioxaborolane is then reacted with pyridine derivatives to introduce the pyridine moiety at the 5-position.

- Formamide Formation : Finally, the introduction of the formamide group is achieved through reaction with formic acid or its derivatives.

Biological Activity

The biological activity of this compound has been investigated in several studies:

Inhibition Studies

Research indicates that this compound exhibits inhibitory activity against various enzymes and receptors. Notably:

- Kinase Inhibition : It has been shown to inhibit certain kinases involved in cell signaling pathways. For instance, studies have demonstrated its interaction with CDK6 and other receptor tyrosine kinases .

Anticancer Activity

Several case studies have highlighted its potential as an anticancer agent:

- In Vitro Studies : Cell line assays have revealed that this compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

- Animal Models : In vivo studies in mouse models of cancer have shown that this compound can significantly reduce tumor size compared to control groups .

Data Table of Biological Activity

Q & A

Q. What are the standard synthetic routes for N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)formamide?

The compound is typically synthesized via sequential functionalization of the pyridine ring. A common approach involves:

- Step 1 : Introducing the boronate ester group at the 5-position of pyridine through palladium-catalyzed Miyaura borylation (e.g., using bis(pinacolato)diboron and Pd(dppf)Cl₂) .

- Step 2 : Formamide installation at the 2-position via nucleophilic substitution or direct amidation of an intermediate amine with formic acid derivatives under anhydrous conditions . Key characterization includes / NMR, IR (to confirm formamide C=O stretch ~1670 cm), and mass spectrometry .

Q. How is the compound characterized for structural confirmation?

- X-ray crystallography : Single-crystal diffraction (using SHELX software for refinement) resolves the boronate ester geometry and confirms the planarity of the formamide group . Example data from a related compound:

| Parameter | Value |

|---|---|

| C-B bond length | 1.56 Å |

| B-O bond length | 1.37 Å |

| Dihedral angle | 3.2° (pyridine-formamide) |

- DFT calculations : Validate experimental bond lengths and electronic properties (e.g., HOMO-LUMO gaps) .

Q. What precautions are required for handling due to its hygroscopicity?

- Store under inert atmosphere (argon/N₂) at -20°C in sealed containers.

- Use anhydrous solvents (e.g., THF, DMF) for reactions to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and computational models be resolved?

- Refinement strategies : Use SHELXL’s TWIN and BASF commands to model crystallographic disorder or twinning .

- DFT validation : Compare calculated (B3LYP/6-31G*) and experimental bond angles/distances. Adjust basis sets for boron-containing systems to improve accuracy .

Q. What mechanistic insights govern its reactivity in Suzuki-Miyaura cross-coupling?

- The boronate ester acts as a transmetalation agent. Key factors:

- Base selection : KCO₃ or CsF to activate the boron center.

- Solvent effects : Dioxane/water mixtures enhance solubility and stabilize intermediates .

Q. How do substituents on the pyridine ring influence stability and reactivity?

- Electron-withdrawing groups (e.g., formamide at 2-position) reduce boronate ester stability but enhance electrophilicity in cross-coupling.

- Steric effects : Ortho-substituents (e.g., methyl) hinder transmetalation, requiring higher temperatures (80–100°C) .

Q. What strategies optimize catalytic efficiency in C-H borylation reactions?

- Catalyst design : Iridium complexes (e.g., Ir(cod)(OMe))₂ with dtbpy ligands for regioselective borylation at the 5-position of pyridine .

- Substrate scope : Test electron-deficient vs. electron-rich pyridines. The formamide group directs borylation to the para position .

Q. How is crystallographic disorder in the dioxaborolane ring addressed?

- Modeling : Split occupancy refinement in SHELXL for disordered methyl groups.

- Thermal parameters : Apply restraints (ISOR, DELU) to anisotropic displacement parameters .

Data Contradiction Analysis

Q. Conflicting reports on boronate ester hydrolysis rates: How to assess?

Q. Divergent catalytic outcomes in cross-coupling: What factors contribute?

- Trace oxygen : Degrades Pd catalysts; use degassed solvents and Schlenk techniques.

- Ligand effects : Bulky ligands (SPhos) suppress homocoupling but may reduce turnover .

Methodological Recommendations

Best practices for scaling up synthesis without compromising yield:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.